molecular formula C10H18N4 B017128 N,N'-Dicyanoethyl-1,4-butanediamine CAS No. 14209-32-6

N,N'-Dicyanoethyl-1,4-butanediamine

Cat. No.: B017128
CAS No.: 14209-32-6
M. Wt: 194.28 g/mol
InChI Key: VBZTYCGWACGYJD-UHFFFAOYSA-N
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Description

These analogs vary in their N-substituents (e.g., methyl, ethyl, benzyl, or Boc-protected groups), which significantly influence their chemical properties, reactivity, and applications.

Properties

IUPAC Name

3-[4-(2-cyanoethylamino)butylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZTYCGWACGYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCC#N)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14209-32-6
Record name 3,3'-(Tetramethylendiimino)dipropionitrile
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of 1,4-butanediamine’s primary amines, forming a resonance-stabilized enolate that attacks acrylonitrile’s α,β-unsaturated nitrile group. To achieve monosubstitution (one cyanoethyl group per amine), a 1:2 molar ratio of 1,4-butanediamine to acrylonitrile is required. Excess acrylonitrile risks polysubstitution, forming tetra-cyanoethyl byproducts.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates, while protic solvents like ethanol or water simplify purification. In a DMF-based system, potassium carbonate (K₂CO₃) acts as a mild base, achieving yields of 85–92% at room temperature over 6–8 hours. Comparatively, aqueous NaOH (10% w/v) at 50°C achieves similar yields but requires neutralization and extraction steps.

Table 1: Solvent and Base Effects on Michael Addition Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃25689
EthanolNaOH50478
WaterNH₃70382

Purification and Characterization

Post-reaction, the product is isolated via vacuum distillation (b.p. 160–165°C) or liquid-liquid extraction using dichloromethane. Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks:

  • ¹H NMR (400 MHz, D₂O): δ 2.65–2.80 (m, 4H, –CH₂CN), 2.45–2.55 (m, 4H, –NHCH₂–), 1.55–1.70 (m, 4H, central –CH₂–).

  • ¹³C NMR: δ 118.5 (CN), 45.2 (–NHCH₂–), 32.1 (central –CH₂–).

Nucleophilic Substitution with Cyanoethyl Halides

Alternative routes employ 2-cyanoethyl chloride or bromide as alkylating agents. This method avoids acrylonitrile’s polymerization risks but requires anhydrous conditions.

Reaction Conditions

In a representative procedure, 1,4-butanediamine reacts with 2-cyanoethyl bromide in tetrahydrofuran (THF) under nitrogen, using triethylamine as an acid scavenger. After 12 hours at reflux, the product is filtered and crystallized from hexane, yielding 74–81% .

Limitations and Byproducts

Competing Hofmann elimination and quaternary ammonium salt formation reduce yields. Excess alkylating agent exacerbates these issues, necessitating precise stoichiometric control.

Reductive Amination of Cyano-Containing Aldehydes

A less common approach involves reductive amination of 4-cyanobutyraldehyde with ammonia or methylamine. Catalytic hydrogenation (H₂/Pd-C) at 60 psi affords the target compound in 68% yield , though scalability is limited by aldehyde stability.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Michael Addition85–9295–98HighModerate
Nucleophilic Alkylation74–8190–93ModerateLow
Reductive Amination65–6888–90LowHigh

The Michael addition method is industrially preferred due to its balance of yield and scalability, while reductive amination suits small-scale, high-purity applications.

Industrial-Scale Process Optimization

Continuous-Flow Reactor Design

Adopting continuous-flow systems reduces reaction times from hours to minutes. A tubular reactor with immobilized K₂CO₃ in DMF achieves 94% conversion at 50°C, minimizing byproduct formation.

Green Chemistry Innovations

Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) enhances solvent recovery and reduces waste. Microwave-assisted synthesis in water further cuts energy use by 40% .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Cyanoethylamino)butylamino]propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes and amides.

    Reduction: Primary amines.

    Substitution: Various substituted amines and nitriles.

Scientific Research Applications

3-[4-(2-Cyanoethylamino)butylamino]propanenitrile is a versatile material used extensively in scientific research. Its unique properties make it suitable for various applications, such as:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: The compound is used as a ligand in catalytic reactions.

    Materials Science: It is employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile and amino groups facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,N'-Dimethyl-1,4-Butanediamine

  • Molecular Formula : C₆H₁₆N₂
  • Molecular Weight : 116.21 g/mol
  • Key Properties :
    • Air-sensitive; requires storage away from oxidizers .
    • Purity: 97% (industrial grade) .
    • Applications: Pharmaceutical intermediate, peptide synthesis, and material science (e.g., functionalizing graphene oxide for Pickering emulsifiers) .
  • Safety : Causes severe skin/eye burns (H314, H318) .

N,N'-Diethyl-1,4-Butanediamine

  • Molecular Formula : C₈H₂₀N₂
  • Molecular Weight : 144.26 g/mol
  • Key Properties :
    • Solubility: Slightly soluble in water .
    • Stability: Air- and moisture-sensitive .
    • Applications: Pharmaceutical intermediate and polyamine catabolism studies .

N,N'-Dibenzyl-1,4-Butanediamine Derivatives

Multiple para-substituted dibenzyl derivatives are synthesized via reductive amination (Table 1) :

Substituent Melting Point (°C) Molecular Weight (g/mol) Key NMR Shifts (1H, D₂O)
-H (dibenzyl) 327 269.21 δ 7.38 (10H), 4.66 (4H, s)
-OCH₃ (p-methoxy) 301 329.25 δ 7.32 (4H, d), 3.84 (6H, s)
-Cl (p-chloro) 334 337.10 δ 7.42 (4H, d), 4.11 (4H, s)
-CF₃ (p-trifluoromethyl) 327 405.12 δ 7.57 (4H, d), 3.84 (4H, s)
  • Applications : Ligands for mammalian receptors, neurotransmitter studies, and antitumor agent synthesis .

Boc-Protected Derivatives

  • N,N'-Di-Boc-1,4-Butanediamine
    • Molecular Formula : C₁₄H₂₈N₂O₄
    • Molecular Weight : 288.38 g/mol
    • Applications : Intermediate in peptoid synthesis (e.g., interleukin-15 receptor antagonists) .
    • Storage : Stable under dry, room-temperature conditions .

N,N,N',N'-Tetramethyl-1,4-Butanediamine (tmbda)

  • Molecular Formula : C₈H₂₀N₂
  • Applications :
    • Biosensing: Functionalizes metal-organic frameworks (MOFs) for chemosensors .
    • Receptor Studies: Activates olfactory trace amine-associated receptors (TARLLs) .

Key Comparative Insights

Structural Influence on Properties

  • Polarity/Solubility : Methyl and ethyl derivatives exhibit moderate water solubility, whereas bulky substituents (e.g., benzyl, Boc) enhance hydrophobicity .
  • Reactivity : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity, enhancing binding to biological targets .
  • Stability : Air-sensitive amines (e.g., dimethyl, diethyl) require inert storage, while Boc-protected variants are stable .

Biological Activity

N,N'-Dicyanoethyl-1,4-butanediamine (DCBD) is a compound derived from 1,4-butanediamine, which has garnered attention due to its potential biological activities. This article will explore the biological activity of DCBD, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural formula:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This compound contains two cyano groups attached to a butanediamine backbone, which is significant for its biological interactions.

Synthesis

DCBD can be synthesized through various methods involving the reaction of 1,4-butanediamine with cyanide sources. The general synthetic route includes:

  • Starting Material : 1,4-butanediamine.
  • Reagents : Ethyl cyanoacetate or other cyanide derivatives.
  • Reaction Conditions : Typically involves heating under controlled conditions to promote the formation of the dicyanoethyl derivative.

The biological activity of DCBD is primarily attributed to its interaction with cellular pathways involved in:

  • Polyamine Metabolism : DCBD may influence polyamine levels within cells, impacting cell proliferation and apoptosis.
  • Nitric Oxide Synthase Inhibition : Similar to other diamines, it may modulate nitric oxide production, affecting vascular functions and neurotransmission.

Antimicrobial Activity

Research indicates that compounds similar to DCBD exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes and inhibit growth.

Study 1: Antitumor Activity

A study investigated the effects of DCBD on tumor cell lines. The findings suggested that DCBD reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Concentration (µM)Cell Viability (%)Apoptosis Induction (Caspase-3 Activity)
01000
10752
50505
1003015

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of DCBD in models of neurodegeneration. Results indicated that DCBD administration improved neuronal survival rates and reduced markers of oxidative stress.

Safety and Toxicology

While exploring the biological activity of DCBD, safety assessments are crucial. Preliminary studies indicate that DCBD can cause skin and eye irritation; thus, appropriate handling precautions are necessary during laboratory applications.

Q & A

Q. What synthetic routes are effective for preparing N,N'-Dicyanoethyl-1,4-butanediamine, and how can purification be optimized?

Methodological Answer: Synthesis of substituted 1,4-butanediamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-Boc-protected 1,4-butanediamine (CAS: 68076-36-8) are synthesized via Boc protection of the amine groups, followed by deprotection under acidic conditions . For cyanoethylation, a Michael addition with acrylonitrile under basic conditions (e.g., KOH/EtOH) could be employed, similar to cyanoethylation of amines in other systems. Purification often involves column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) or recrystallization from chloroform/methanol mixtures .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in CH2Cl2/MeOH 9:1).
  • Air-sensitive intermediates require inert atmospheres (N2/Ar) .

Q. Table 1: Example Reaction Conditions for Analogous Diamines

CompoundReagents/ConditionsYieldPurification MethodReference
N,N′-Ditosyl-1,4-butanediamine1,4-Dibromobutane, DMF, 80°C, 12 h65%Column chromatography
N-Boc-1,4-butanediamineBoc2O, Et3N, THF85%Recrystallization (hexane)

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (CDCl3 or D2O) confirm substitution patterns. For example, methylene protons adjacent to cyanoethyl groups resonate at δ 2.5–3.0 ppm, while nitrile carbons appear at ~120 ppm .
  • HR-ESI-MS: High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]<sup>+</sup> for C8H14N4: 166.1218) .
  • FT-IR: Cyano group stretching vibrations at ~2240 cm<sup>-1</sup> confirm functionalization .

Practical Tip:

  • For hygroscopic samples, use anhydrous solvents and sealed NMR tubes to avoid water interference .

Advanced Research Questions

Q. How do cyanoethyl groups influence the coordination chemistry of 1,4-butanediamine derivatives in catalysis?

Methodological Answer: The electron-withdrawing cyanoethyl groups alter ligand basicity and steric bulk, impacting metal complex stability. Compare with N,N,N',N'-tetramethyl-1,4-butanediamine, which forms stable Cu(II) complexes for catalytic oxidation . To assess coordination:

Synthesize metal complexes (e.g., CuCl2 in MeOH, 60°C).

Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox potentials).

Test catalytic activity in model reactions (e.g., aerobic oxidation of alcohols) .

Data Contradiction Note:
Conflicting reports on catalytic efficiency may arise from solvent polarity or counterion effects. Control experiments with varying solvents (DMF vs. MeCN) are recommended .

Q. What experimental strategies resolve discrepancies in cytotoxicity data between this compound and its structural analogues?

Methodological Answer: Contradictory cytotoxicity results (e.g., apoptotic vs. non-apoptotic cell death) may stem from:

  • Glutathione (GSH) Levels: Quantify intracellular GSH via Ellman’s assay. High GSH can neutralize electrophilic cyanoethyl groups, reducing toxicity .
  • Reactive Oxygen Species (ROS): Measure ROS with DCFH-DA fluorescence. Compare with analogues like N,N'-di-2,3-butadienyl-1,4-butanediamine, which induces ROS-dependent apoptosis .
  • Structure-Activity Relationships (SAR): Synthesize analogues with varying chain lengths (e.g., C3 vs. C4 diamines) to isolate electronic vs. steric effects .

Q. Table 2: Cytotoxicity Comparison of 1,4-Butanediamine Derivatives

CompoundCell LineIC50 (µM)Primary MechanismReference
N,N'-Di-2,3-butadienyl derivativeMCF-712.5Apoptosis
N,N'-Di-n-butyl derivativeHT-298.2Necrosis

Q. How can air sensitivity and storage stability of this compound be managed in long-term studies?

Methodological Answer:

  • Storage: Store under N2 at –20°C in amber vials. Add molecular sieves (3Å) to absorb moisture .
  • Stability Assay: Monitor degradation via <sup>1</sup>H NMR every 30 days. Key degradation products (e.g., hydrolyzed cyano groups) appear as new peaks at δ 1.5–2.0 ppm .
  • Alternative Formulations: Prepare hydrochloride salts (HCl/Et2O) to enhance stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Dicyanoethyl-1,4-butanediamine
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N,N'-Dicyanoethyl-1,4-butanediamine

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